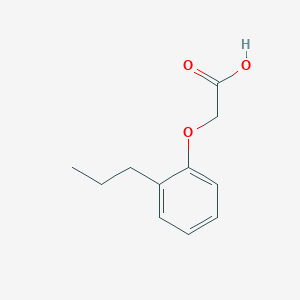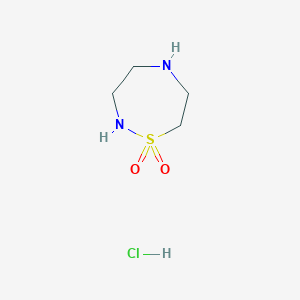
2-chloro-N-(2-hydroxycyclohexyl)-6-(trifluoromethyl)pyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(2-hydroxycyclohexyl)-6-(trifluoromethyl)pyridine-3-sulfonamide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CFTR inhibitor, and it has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential use in research applications.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(2-hydroxycyclohexyl)-6-(trifluoromethyl)pyridine-3-sulfonamide involves the inhibition of CFTR function. CFTR is a protein that regulates the transport of chloride ions across cell membranes. CFTR inhibitors like 2-chloro-N-(2-hydroxycyclohexyl)-6-(trifluoromethyl)pyridine-3-sulfonamide bind to the protein and prevent chloride ion transport, which can have significant effects on various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-N-(2-hydroxycyclohexyl)-6-(trifluoromethyl)pyridine-3-sulfonamide are primarily related to its inhibition of CFTR function. This can result in the accumulation of mucus in the lungs, impaired fluid secretion in the pancreas, and altered ion transport in various other tissues. Additionally, CFTR inhibitors like 2-chloro-N-(2-hydroxycyclohexyl)-6-(trifluoromethyl)pyridine-3-sulfonamide have been shown to have anti-inflammatory effects, which may have potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 2-chloro-N-(2-hydroxycyclohexyl)-6-(trifluoromethyl)pyridine-3-sulfonamide in lab experiments is its specificity for CFTR inhibition. This allows researchers to study the role of CFTR in various physiological processes without affecting other ion channels or transporters. However, one limitation of using CFTR inhibitors like 2-chloro-N-(2-hydroxycyclohexyl)-6-(trifluoromethyl)pyridine-3-sulfonamide is that they can have off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of 2-chloro-N-(2-hydroxycyclohexyl)-6-(trifluoromethyl)pyridine-3-sulfonamide and other CFTR inhibitors. One potential direction is the development of more specific and potent CFTR inhibitors that can be used for therapeutic applications in cystic fibrosis and other diseases. Additionally, the role of CFTR in various physiological processes is still not fully understood, and further research is needed to elucidate its functions. Finally, the potential anti-inflammatory effects of CFTR inhibitors like 2-chloro-N-(2-hydroxycyclohexyl)-6-(trifluoromethyl)pyridine-3-sulfonamide warrant further investigation, as they may have therapeutic applications in various inflammatory diseases.
Méthodes De Synthèse
The synthesis method for 2-chloro-N-(2-hydroxycyclohexyl)-6-(trifluoromethyl)pyridine-3-sulfonamide involves the reaction of 2-chloro-6-(trifluoromethyl)nicotinic acid with cyclohexanol to form the corresponding ester. The ester is then hydrolyzed to form the acid, which is further reacted with sulfonamide to yield the final product.
Applications De Recherche Scientifique
2-chloro-N-(2-hydroxycyclohexyl)-6-(trifluoromethyl)pyridine-3-sulfonamide has been extensively used in scientific research for its potential applications in various fields. One of the primary research applications of this compound is in the study of cystic fibrosis. It has been shown to inhibit the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for the transport of chloride ions across cell membranes. CFTR inhibitors like 2-chloro-N-(2-hydroxycyclohexyl)-6-(trifluoromethyl)pyridine-3-sulfonamide have been used to study the role of CFTR in various physiological processes, including fluid secretion, ion transport, and mucociliary clearance.
Propriétés
IUPAC Name |
2-chloro-N-(2-hydroxycyclohexyl)-6-(trifluoromethyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClF3N2O3S/c13-11-9(5-6-10(17-11)12(14,15)16)22(20,21)18-7-3-1-2-4-8(7)19/h5-8,18-19H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKCKYVJUMNOTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NS(=O)(=O)C2=C(N=C(C=C2)C(F)(F)F)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF3N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-hydroxycyclohexyl)-6-(trifluoromethyl)pyridine-3-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(3-Chlorophenyl)methyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2366733.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2366734.png)


![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzamide](/img/structure/B2366738.png)
![N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2366739.png)




![Benzo[b]thiophen-2-yl(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2366750.png)

![1-Chloro-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2366752.png)
